molecular formula C20H23N3O5 B11016318 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B11016318
M. Wt: 385.4 g/mol
InChI Key: RRNLBUFXMTWLRH-UHFFFAOYSA-N
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Description

N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a nitrobenzamide moiety, and a phenyl ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxypropyl Amine: This step involves the reaction of 3-ethoxypropylamine with a suitable acylating agent to form the ethoxypropyl amine intermediate.

    Coupling with Nitrobenzamide: The ethoxypropyl amine is then coupled with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)propanamide
  • N-Propionyl-p-aminophenol

Uniqueness

N-(2-{[(3-ethoxypropyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide is unique due to its specific structural features, such as the ethoxypropyl group and the nitrobenzamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropylcarbamoyl)phenyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H23N3O5/c1-3-28-13-7-12-21-19(24)16-8-4-5-10-17(16)22-20(25)15-9-6-11-18(14(15)2)23(26)27/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

RRNLBUFXMTWLRH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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